Dibutyl pyridine-2,6-dicarboxylate

Beschreibung

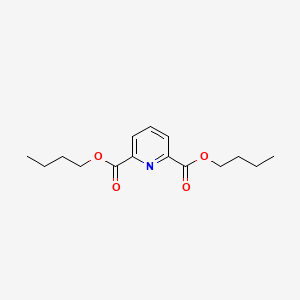

Dibutylpyridin-2,6-dicarboxylat ist eine organische Verbindung, die zur Klasse der Pyridinderivate gehört. Sie zeichnet sich durch das Vorhandensein von zwei Butylestergruppen aus, die an den Positionen 2 und 6 des Pyridinrings gebunden sind.

Eigenschaften

CAS-Nummer |

41727-17-7 |

|---|---|

Molekularformel |

C15H21NO4 |

Molekulargewicht |

279.33 g/mol |

IUPAC-Name |

dibutyl pyridine-2,6-dicarboxylate |

InChI |

InChI=1S/C15H21NO4/c1-3-5-10-19-14(17)12-8-7-9-13(16-12)15(18)20-11-6-4-2/h7-9H,3-6,10-11H2,1-2H3 |

InChI-Schlüssel |

SJGUKBIVRJZPJZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOC(=O)C1=NC(=CC=C1)C(=O)OCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Dibutylpyridin-2,6-dicarboxylat kann durch Veresterung von Pyridin-2,6-dicarbonsäure mit Butanol synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines starken Säurekatalysators wie Schwefelsäure, um den Veresterungsprozess zu erleichtern. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Carbonsäuregruppen in Estergruppen zu gewährleisten.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von Dibutylpyridin-2,6-dicarboxylat kontinuierliche Flussverfahren umfassen, um die Effizienz und Ausbeute zu verbessern. Die Verwendung fortschrittlicher katalytischer Systeme und optimierter Reaktionsbedingungen kann die Skalierbarkeit der Synthese weiter verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dibutylpyridin-2,6-dicarboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Pyridin-2,6-dicarbonsäure zu bilden.

Reduktion: Reduktionsreaktionen können die Estergruppen in Alkoholgruppen umwandeln.

Substitution: Die Estergruppen können durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Nucleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Pyridin-2,6-dicarbonsäure.

Reduktion: Pyridin-2,6-dimethanol.

Substitution: Verschiedene substituierte Pyridinderivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Analytical Applications

1. High-Performance Liquid Chromatography (HPLC)

Dibutyl pyridine-2,6-dicarboxylate can be effectively separated using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This method allows for the isolation of impurities and is scalable for preparative separations .

| HPLC Method Parameters | Details |

|---|---|

| Column Type | Newcrom R1 HPLC column |

| Mobile Phase Composition | Acetonitrile, Water, Phosphoric Acid |

| Application Type | Mass-Spec compatible |

Coordination Chemistry

This compound serves as a ligand in coordination chemistry. It forms complexes with various metal ions, which can be characterized through techniques such as X-ray crystallography and spectroscopy. These complexes often exhibit unique properties that are useful in catalysis and material synthesis .

Biological Applications

1. Antimicrobial Activity

Research indicates that this compound derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for these compounds were determined through various assays, demonstrating their potential as antimicrobial agents .

| Bacterial Strain | MIC Value (µg/ml) |

|---|---|

| Staphylococcus aureus | 4000 |

| Escherichia coli | >4000 |

| Pseudomonas aeruginosa | >4000 |

2. Luminescence Probes

this compound has been utilized in the development of luminescent probes for detecting organophosphorus pesticides. The luminescence intensity decreases with increasing pesticide concentration, allowing for quantitative analysis .

Case Studies

Case Study 1: Separation Techniques

A study demonstrated the effectiveness of this compound in separating complex mixtures using HPLC. The method provided high resolution and reproducibility, making it suitable for pharmacokinetic studies .

Case Study 2: Coordination Complexes

In another investigation, this compound was used to synthesize metal complexes that exhibited enhanced catalytic activity compared to their non-complexed counterparts. This highlights its potential in developing novel catalysts for organic reactions .

Wirkmechanismus

The mechanism of action of dibutyl pyridine-2,6-dicarboxylate involves its interaction with various molecular targets. The ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pyridine ring can act as a coordinating site for metal ions, making it useful in the formation of coordination complexes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Dimethylpyridin-2,6-dicarboxylat: Ähnliche Struktur, jedoch mit Methylestergruppen anstelle von Butylestergruppen.

Pyridin-2,6-dicarbonsäure: Die Stammverbindung mit Carbonsäuregruppen anstelle von Estergruppen.

Dipicolinsäure: Ein anderer Name für Pyridin-2,6-dicarbonsäure.

Einzigartigkeit

Dibutylpyridin-2,6-dicarboxylat ist aufgrund seiner Butylestergruppen einzigartig, die im Vergleich zu seinen Methyl- und Carbonsäure-Gegenstücken unterschiedliche Löslichkeits- und Reaktivitätseigenschaften verleihen. Diese Eigenschaften machen es für bestimmte Anwendungen geeignet, bei denen längere Alkylketten von Vorteil sind.

Biologische Aktivität

Dibutyl pyridine-2,6-dicarboxylate (DBPDC) is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including DBPDC, exhibit significant antimicrobial properties. A study highlighted the effectiveness of pyridine derivatives against various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) comparable to traditional antibiotics such as streptomycin and ciprofloxacin .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Bacterial Strains Tested | MIC (μM) |

|---|---|---|

| This compound | Staphylococcus aureus, E. coli, Pseudomonas aeruginosa | 18-31 |

| Pyridine-2,6-Dithiocarboxylic Acid | Enterobacteriaceae (NDM-1 positive) | 0.25× MIC of Meropenem |

The above table summarizes the antimicrobial efficacy of DBPDC and related compounds against various pathogens.

Anticancer Potential

DBPDC has also been evaluated for its anticancer properties. In vitro studies have shown that pyridine derivatives can inhibit the proliferation of cancer cells by inducing cell cycle arrest. For instance, compounds similar to DBPDC have been reported to cause significant accumulation of cells in the G2/M phase in several cancer cell lines .

Case Study: Antiproliferative Effects on Cancer Cell Lines

A recent investigation into the antiproliferative effects of pyridine derivatives revealed that certain compounds exhibited IC50 values ranging from 1.45 to 4.25 μM against various cancer cell lines, indicating strong potential for therapeutic applications .

The biological activity of DBPDC may be attributed to its ability to interact with specific molecular targets within cells. For example, studies have suggested that pyridine-based compounds can stabilize G-quadruplex DNA structures, which are associated with telomere stability and cancer progression .

Additionally, metal chelation properties of DBPDC derivatives enhance their biological activity by modulating enzyme functions relevant to microbial resistance mechanisms. This has been particularly noted in the context of metallo-beta-lactamase (MBL) inhibition in resistant bacteria .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing dibutyl pyridine-2,6-dicarboxylate, and how do reaction conditions influence esterification efficiency?

- Methodological Answer : The compound is synthesized via acid-catalyzed esterification of pyridine-2,6-dicarboxylic acid with butanol. A typical protocol involves refluxing the acid with excess butanol in the presence of concentrated H₂SO₄ (as a catalyst) for 12–24 hours . The choice of solvent (e.g., anhydrous conditions) and molar ratios of reactants significantly impact yield. Post-synthesis, purification via recrystallization (using chloroform/hexane mixtures) or column chromatography is recommended to remove unreacted acid or alcohol .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm esterification success by detecting shifts in aromatic protons (δ 8.3–8.5 ppm for pyridine ring) and alkyl ester groups (δ 1.0–1.5 ppm for butyl CH₃ and δ 4.3–4.5 ppm for OCH₂) .

- FTIR : Key peaks include C=O stretching (~1720 cm⁻¹) and C-O ester vibrations (~1260 cm⁻¹) .

- Mass Spectrometry : ESI-MS or EI-MS can validate molecular ion peaks (e.g., m/z 283 for [M+H]⁺) .

Q. How does the solubility of this compound affect its handling in experimental workflows?

- Methodological Answer : The compound is sparingly soluble in water (~14 g/L at 25°C) but dissolves readily in organic solvents like chloroform, ethanol, and DMSO . For aqueous-phase reactions, micellar systems or co-solvents (e.g., DMSO/water mixtures) are recommended. Storage should prioritize airtight containers at 4°C to prevent hydrolysis of ester groups .

Advanced Research Questions

Q. How can this compound serve as a precursor for metal-organic frameworks (MOFs) or coordination complexes?

- Methodological Answer : Hydrolysis of the ester groups (via basic or enzymatic cleavage) generates pyridine-2,6-dicarboxylate (pydc²⁻), a versatile ligand for transition metals (e.g., Cu²⁺, Sm³⁺). For MOFs, hydrothermal synthesis (120–150°C, 24–48 hrs) with metal salts (e.g., La(NO₃)₃) and pydc²⁻ yields frameworks like {[La(H₂O)₄(pydc)]₄}[PMo₁₂O₄₀]F, characterized by single-crystal X-ray diffraction . Adjusting pH (5–7) and temperature controls crystallinity and topology .

Q. What mechanistic insights explain the catalytic activity of pyridine-2,6-dicarboxylate derivatives in oxidation reactions?

- Methodological Answer : In [Ru(bpbp)(pydc)] complexes (bpbp = bipyridine-based ligand), the pydc²⁻ ligand stabilizes high oxidation states of Ru, enabling catalytic cycles for alcohol oxidations. Kinetic studies (UV-Vis monitoring at 450 nm) and DFT calculations reveal that the carboxylate groups facilitate electron transfer and O₂ activation . Substituent effects (e.g., ester vs. carboxylate) alter redox potentials and turnover frequencies .

Q. How do steric and electronic properties of the butyl ester influence supramolecular interactions in crystal engineering?

- Methodological Answer : Compared to shorter-chain esters (e.g., methyl), the butyl groups introduce steric bulk, reducing π-π stacking but enhancing van der Waals interactions. Single-crystal studies (e.g., Cu-pydc complexes) show that butyl chains adopt gauche conformations, creating hydrophobic pockets that stabilize crystal lattices . Hirshfeld surface analysis quantifies these interactions, showing ~12% contribution from C-H···O bonds .

Q. What strategies resolve contradictions in thermal stability data for pyridine-2,6-dicarboxylate complexes?

- Methodological Answer : Discrepancies in TGA results (e.g., decomposition ranges of 135–320°C) arise from hydration states or counterion effects. For accurate comparisons, pre-dry samples under vacuum (100°C, 2 hrs) and use inert atmospheres (N₂ or Ar) during analysis. Complementary techniques like DSC and evolved gas analysis (TGA-FTIR) identify decomposition pathways (e.g., CO₂ release from carboxylates) .

Q. How can this compound be functionalized for bioactivity studies, such as DNA binding or antioxidant assays?

- Methodological Answer : Post-synthetic modifications include:

- Hydrazination : React with hydrazine hydrate to form pyridine-2,6-dicarbohydrazide, a chelator for bioactive metal ions (e.g., Ga³⁺) .

- Schiff base formation : Condense with aldehydes (e.g., indole-3-carboxaldehyde) to generate ligands for antioxidant testing (DPPH radical scavenging assays) .

DNA interaction studies employ UV-Vis titration (hypochromicity at 260 nm) and viscometry to assess intercalation vs. groove binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.